1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable phenyl precursor. One common method includes the reaction of 2-chloro-5-fluorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropanone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into cyclopropylamines with different substitution patterns.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Substituted cyclopropylamines.
Substitution: Various substituted phenylcyclopropanes.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)cyclopropan-1-amine;hydrochloride
- 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Uniqueness
1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the phenyl ring enhances its reactivity and binding characteristics, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6(11)5-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOWJTFQXYYUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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